![molecular formula C22H17N3O6S B15008225 3-benzyl-1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-1H-indole](/img/structure/B15008225.png)
3-benzyl-1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-1H-indole
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Overview
Description
3-Benzyl-1-(4-methylbenzenesulfonyl)-4,6-dinitro-1H-indole is a complex organic compound that belongs to the indole family. Indoles are prominent in both natural and synthetic products, often considered a “privileged scaffold” in drug discovery due to their biological and pharmaceutical importance . This compound features a benzyl group, a methylbenzenesulfonyl group, and two nitro groups attached to the indole core, making it a highly functionalized molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-(4-methylbenzenesulfonyl)-4,6-dinitro-1H-indole can be achieved through a multi-step process involving Fischer indolisation and N-alkylation. The Fischer indolisation involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core. Subsequent N-alkylation with benzyl halides introduces the benzyl group .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Fischer indolisation and N-alkylation steps to maximize yield and minimize by-products. The use of microwave irradiation can significantly reduce reaction times, making the process more efficient .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1-(4-methylbenzenesulfonyl)-4,6-dinitro-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl and methylbenzenesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly used.
Major Products
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Scientific Research Applications
3-Benzyl-1-(4-methylbenzenesulfonyl)-4,6-dinitro-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Benzyl-1-(4-methylbenzenesulfonyl)-4,6-dinitro-1H-indole involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the benzyl and methylbenzenesulfonyl groups can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-1,2-dimethylindole: Similar structure but lacks the nitro and methylbenzenesulfonyl groups.
3-Benzyl-2-(4-methylsulfonylphenyl)-1,3-oxazolidine-4-one: Contains a methylsulfonyl group but has a different core structure.
Uniqueness
3-Benzyl-1-(4-methylbenzenesulfonyl)-4,6-dinitro-1H-indole is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and methylbenzenesulfonyl groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C22H17N3O6S |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
3-benzyl-1-(4-methylphenyl)sulfonyl-4,6-dinitroindole |
InChI |
InChI=1S/C22H17N3O6S/c1-15-7-9-19(10-8-15)32(30,31)23-14-17(11-16-5-3-2-4-6-16)22-20(23)12-18(24(26)27)13-21(22)25(28)29/h2-10,12-14H,11H2,1H3 |
InChI Key |
JHPIOVDHSWPOTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])CC4=CC=CC=C4 |
Origin of Product |
United States |
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